molecular formula C13H14N2OS B3271463 1H-indol-3-yl(morpholin-4-yl)methanethione CAS No. 54921-45-8

1H-indol-3-yl(morpholin-4-yl)methanethione

Cat. No. B3271463
CAS RN: 54921-45-8
M. Wt: 246.33 g/mol
InChI Key: LPNFNROQKIYLPG-UHFFFAOYSA-N
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Description

The compound “1H-indol-3-yl(morpholin-4-yl)methanethione” is a sulfur-containing organic compound. It has an indole group, which is a common structure in many natural products and pharmaceuticals, and a morpholine group, which is a common motif in drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would include an indole ring, a morpholine ring, and a methanethiol group. The exact 3D conformation would depend on the specific stereochemistry and the presence of any chiral centers .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indole ring and the morpholine ring. The sulfur atom might also be a site of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Medicinal Chemistry

This compound is a versatile material used in scientific research. Its unique structure enables its application in various fields, including medicinal chemistry. Indole derivatives are essential entities and could be found in many natural products . The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .

Organic Synthesis

1H-indol-3-yl(morpholin-4-yl)methanethione is also used in organic synthesis. The indole family members are ideal precursors for the synthesis of active molecules .

Drug Discovery

The compound plays a significant role in drug discovery. Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer access to complex molecules . This compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Generation of Biologically Active Structures

1H-indol-3-yl(morpholin-4-yl)methanethione and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Synthesis of Heterocyclic Derivatives

This compound and its derivatives have a vital role as precursors for the synthesis of various heterocyclic derivatives .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the prevalence of indole and morpholine structures in pharmaceuticals, this compound could potentially be of interest in drug discovery or medicinal chemistry research .

properties

IUPAC Name

1H-indol-3-yl(morpholin-4-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c17-13(15-5-7-16-8-6-15)11-9-14-12-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNFNROQKIYLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808158
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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